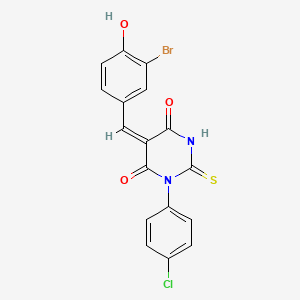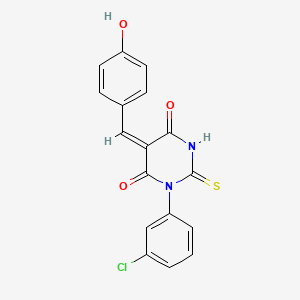![molecular formula C23H23N3O2 B3880475 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3880475.png)
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
説明
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as BPP, is a chemical compound that has been studied for its potential applications in scientific research. BPP is a pyrazolopyrimidine derivative that has shown promise in various fields of research, including cancer therapy, neurological disorders, and cardiovascular diseases.
作用機序
The mechanism of action of 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. Studies have suggested that 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one exerts its anti-tumor effects by inducing apoptosis in cancer cells. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to activate caspase-3 and caspase-9, which are key enzymes involved in apoptosis. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to inhibit angiogenesis by reducing the levels of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's neuroprotective effects are thought to be mediated by its antioxidant properties. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of reactive oxygen species (ROS) in neuronal cells. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant defenses.
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's vasodilatory effects are thought to be mediated by its ability to activate the nitric oxide (NO) pathway. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to increase the levels of NO in endothelial cells, which leads to vasodilation and reduced blood pressure. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been shown to inhibit platelet aggregation by reducing the levels of thromboxane A2 (TXA2) and increasing the levels of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have various biochemical and physiological effects. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to inhibit angiogenesis by reducing the levels of VEGF and MMPs. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's neuroprotective effects are thought to be mediated by its antioxidant properties, which increase the levels of antioxidant enzymes and reduce the levels of ROS. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's vasodilatory effects are thought to be mediated by its ability to activate the NO pathway and inhibit platelet aggregation.
実験室実験の利点と制限
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for lab experiments. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a potent anti-tumor agent that has shown efficacy against various cancer cell lines. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to have neuroprotective effects and vasodilatory effects, which make it a promising candidate for the treatment of neurological disorders and cardiovascular diseases. However, 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has some limitations for lab experiments. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has low solubility in water, which can make it difficult to administer in vivo. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one also has low stability in acidic conditions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One potential area of research is the development of 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives with improved solubility and stability. Another area of research is the investigation of 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's potential applications in other diseases, such as diabetes and inflammatory disorders. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's mechanism of action is not fully understood, and further research is needed to elucidate the signaling pathways involved. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one's potential applications in combination therapy with other drugs should also be explored. Overall, 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has shown great promise in scientific research, and further studies are needed to fully realize its potential.
科学的研究の応用
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer therapy. Studies have shown that 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to inhibit angiogenesis, which is a crucial process for tumor growth and metastasis.
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been studied for its potential applications in neurological disorders. Studies have shown that 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has neuroprotective effects against oxidative stress-induced neuronal damage. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to increase the levels of antioxidant enzymes and reduce the levels of reactive oxygen species in neuronal cells. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been investigated for its potential applications in cardiovascular diseases. Studies have shown that 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has vasodilatory effects and can reduce blood pressure in animal models of hypertension. 2-benzyl-3-(4-methoxyphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to inhibit platelet aggregation, which is a crucial process for thrombosis and cardiovascular diseases.
特性
IUPAC Name |
2-benzyl-3-(4-methoxyphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-3-7-18-15-21(27)26-23(24-18)22(17-10-12-19(28-2)13-11-17)20(25-26)14-16-8-5-4-6-9-16/h4-6,8-13,15,25H,3,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZLONIJKQNIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880397.png)
![ethyl 2-{2-[(2-chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880398.png)
![N-(1-{[2-(3-bromobenzylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3880403.png)
![7-methylpyrido[1,2-a][1,3]thiazolo[5,4-e]pyrimidin-10-ium-2-olate](/img/structure/B3880404.png)
![ethyl 2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880411.png)

![ethyl 2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880434.png)
![ethyl 5-(2-chlorophenyl)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880441.png)
![ethyl 2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880446.png)
![11-(2-furyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3880454.png)

![ethyl 7-methyl-2-(4-methylbenzylidene)-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880479.png)
![ethyl 7-methyl-5-(4-methylphenyl)-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880482.png)
![1-(4-chlorophenyl)-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3880489.png)